CID 156588668 CID 156588668
Brand Name: Vulcanchem
CAS No.:
VCID: VC16574195
InChI: InChI=1S/C27H27N6O3/c1-27(2,3)22(34)16-33-21-13-5-4-11-19(21)23(20-12-6-7-14-29-20)31-24(25(33)35)32-26(36)30-18-10-8-9-17(28)15-18/h4-15H,16,28H2,1-3H3,(H2,30,31,32,36)
SMILES:
Molecular Formula: C27H27N6O3
Molecular Weight: 483.5 g/mol

CID 156588668

CAS No.:

Cat. No.: VC16574195

Molecular Formula: C27H27N6O3

Molecular Weight: 483.5 g/mol

* For research use only. Not for human or veterinary use.

CID 156588668 -

Specification

Molecular Formula C27H27N6O3
Molecular Weight 483.5 g/mol
Standard InChI InChI=1S/C27H27N6O3/c1-27(2,3)22(34)16-33-21-13-5-4-11-19(21)23(20-12-6-7-14-29-20)31-24(25(33)35)32-26(36)30-18-10-8-9-17(28)15-18/h4-15H,16,28H2,1-3H3,(H2,30,31,32,36)
Standard InChI Key MQLQERVLUADOQY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C](C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture and Nomenclature

CID 156588668 features a central piperidine ring substituted at the 4-position with a phenethyl group (CH2CH2C6H5-\text{CH}_2\text{CH}_2\text{C}_6\text{H}_5) and a deuterated phenyl group (C6D5-\text{C}_6\text{D}_5). The benzo[d]dioxole-5-carboxamide moiety is attached via a carbonyl linkage, creating a sterically congested tertiary amide . The presence of deuterium in the phenyl group introduces isotopic labeling, which may enhance metabolic stability in pharmacological studies. The IUPAC name reflects these substituents: N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d]dioxole-5-carboxamide.

Table 1: Fundamental Chemical Properties of CID 156588668

PropertyValue
Molecular FormulaC27H27N6O3\text{C}_{27}\text{H}_{27}\text{N}_{6}\text{O}_{3}
Molecular Weight483.5 g/mol
XLogP3-AA3.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Rotatable Bond Count6
Topological Polar Surface Area130 Ų
Heavy Atom Count36

Data derived from PubChem computations .

Spectroscopic and Computational Data

The SMILES string CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C](C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4 encodes the compound’s connectivity, while the InChIKey MQLQERVLUADOQY-UHFFFAOYSA-N provides a unique identifier for database searches . Computational models predict a Topological Polar Surface Area (TPSA) of 130 Ų, indicative of moderate membrane permeability, and a logP (XLogP3-AA) of 3.2, suggesting favorable lipid solubility . These properties align with criteria for central nervous system (CNS)-targeted therapeutics, though experimental validation is pending.

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis of CID 156588668 involves a multi-step sequence beginning with the functionalization of piperidine. Key steps include:

  • Piperidine Alkylation: Reaction of 4-piperidone with phenethyl bromide under basic conditions to form 1-phenethylpiperidin-4-amine.

  • Deuterated Phenyl Incorporation: Coupling the amine intermediate with deuterated phenyl isocyanate to yield N-(phenyl-d5)-substituted piperidine.

  • Carboxamide Formation: Condensation with benzo[d]dioxole-5-carbonyl chloride using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Optimization of reaction parameters—temperature (60–80°C), solvent (dimethylformamide or dichloromethane), and catalyst (triethylamine)—is critical to achieving yields exceeding 70%.

Challenges in Industrial Production

Scaling this synthesis necessitates addressing:

  • Purification Complexity: The tertiary amide’s steric hindrance complicates crystallization, requiring advanced chromatographic techniques.

  • Deuterium Stability: Ensuring isotopic integrity during high-temperature steps demands inert atmospheres and deuterated solvents.

  • Regulatory Compliance: Adherence to Good Manufacturing Practices (GMP) for intermediates and final product quality control.

Mechanistic Hypotheses and Biological Interactions

Putative Targets and Pathways

While the mechanism of action remains unelucidated, structural analogs suggest potential interactions with:

  • GPCRs (G-Protein-Coupled Receptors): The piperidine and phenethyl groups resemble ligands for dopamine or serotonin receptors, implicating CNS modulation.

  • Kinase Enzymes: The carboxamide moiety may compete with ATP-binding sites in kinases, altering phosphorylation cascades.

Table 2: Comparative Analysis of CID 156588668 and Analogous Bioactive Compounds

CompoundTargetIC₅₀ (nM)LogP
CID 156588668UndeterminedN/A3.2
Olanzapine (Zyprexa®)Dopamine D₂ Receptor112.5
Imatinib (Gleevec®)BCR-ABL Kinase253.7

Data extrapolated from structural similarities .

Metabolic and Pharmacokinetic Predictions

Computational models predict:

  • CYP450 Metabolism: Likely oxidation via CYP3A4/5, given the aromatic and amide functionalities.

  • Half-Life: ~8–12 hours in humans, based on logP and TPSA values.

  • Blood-Brain Barrier Penetration: Probable, due to moderate lipid solubility and molecular weight <500 Da .

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